![molecular formula C11H7N3O B2447492 4-(4-formyl-1H-pyrazol-5-yl)benzonitrile CAS No. 1003017-90-0](/img/structure/B2447492.png)
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 . It is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators .
Molecular Structure Analysis
The molecular structure of 4-(4-formyl-1H-pyrazol-5-yl)benzonitrile can be represented by the InChI code: 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) .It has a molecular weight of 197.19 and a molecular formula of C11H7N3O . The compound has a topological polar surface area of 58.7Ų .
Scientific Research Applications
- Researchers have synthesized hydrazone derivatives of this compound and evaluated their antimicrobial potential . These derivatives exhibit potent growth inhibition against antibiotic-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
- The synthesis of these hybrids involves combining coumarin, pyrazole, and hydrazone moieties . Their accessibility from commercially available starting materials and benign reaction conditions enhances their practical utility.
- Active molecules derived from this compound have undergone in vitro and in vivo toxicity studies, demonstrating non-toxic behavior . This safety profile is crucial for potential therapeutic applications.
- A related series of naphthyl-substituted pyrazole-derived hydrazones has also been investigated . Many of these novel compounds exhibit growth inhibition against drug-resistant bacteria.
- Azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have been explored as potent anti-MRSA agents . These derivatives hold promise for addressing MRSA infections.
- 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives have been investigated as narrow spectrum antibiotics for treating Acinetobacter baumannii infections . Their specificity could be advantageous in targeting specific pathogens.
Antimicrobial Activity
Coumarin-Pyrazole-Hydrazone Hybrids
Non-Toxicity
Naphthyl-Substituted Derivatives
Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Agents
Narrow Spectrum Antibiotics
Future Directions
The future directions for 4-(4-formyl-1H-pyrazol-5-yl)benzonitrile could involve further exploration of its use as a reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators . Further studies could also investigate its potential applications in other areas of chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile are bacterial cells, specifically Staphylococcus aureus . This compound has shown significant growth inhibition against these bacteria .
Mode of Action
The compound interacts with its bacterial targets by disrupting the bacterial cell membrane . This disruption inhibits the normal functioning of the bacteria, leading to their eventual death .
Biochemical Pathways
It is known that the compound’s mode of action involves the disruption of the bacterial cell membrane . This disruption likely affects multiple biochemical pathways within the bacteria, leading to a broad range of downstream effects.
Pharmacokinetics
The compound’s topological total surface area is less than 140 å, indicating the potential for significant passive transport through the cell membrane . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is the inhibition of bacterial growth. Specifically, the compound has shown to be bactericidal for Staphylococcus aureus and bacteriostatic for A. baumannii . This means that the compound can kill Staphylococcus aureus and inhibit the growth of A. baumannii.
properties
IUPAC Name |
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPVXCZCKMUARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
CAS RN |
1003017-90-0 |
Source
|
Record name | 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.